molecular formula C22H17NO8 B11465795 10-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2,3-dihydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(7H)-one

10-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2,3-dihydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(7H)-one

Cat. No.: B11465795
M. Wt: 423.4 g/mol
InChI Key: VBVHHXMUBPGWTJ-UHFFFAOYSA-N
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Description

10-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2,3-dihydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(7H)-one is a complex organic compound characterized by its unique structure, which includes multiple fused rings and functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 10-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2,3-dihydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the three-component condensation of quinolin-5-amine with methyl 2-(1,3-benzodioxol-5-yl)-4,6-dioxocyclohexane-1-carboxylates and aromatic aldehydes (or cyclohex-3-ene-1-carbaldehyde). This reaction is carried out in butan-1-ol and is regioselective but not stereoselective, resulting in mixtures of cis- and trans-isomeric products .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of methoxy groups and dioxolane rings makes it susceptible to oxidation reactions.

    Reduction: The quinoline moiety can undergo reduction under appropriate conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings and the quinoline core.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

10-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2,3-dihydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(7H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its quinoline core can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the methoxy and dioxolane groups can enhance its binding affinity to certain enzymes, inhibiting their activity and affecting cellular functions.

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives and benzodioxole-containing molecules. Compared to these compounds, 10-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2,3-dihydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(7H)-one is unique due to its fused ring structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and potential biological activities.

Some similar compounds are:

Properties

Molecular Formula

C22H17NO8

Molecular Weight

423.4 g/mol

IUPAC Name

17-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4,7,14-trioxa-11-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3(8),9,11,16-pentaen-15-one

InChI

InChI=1S/C22H17NO8/c1-25-19-11(6-16-20(21(19)26-2)31-9-30-16)17-10-5-14-15(28-4-3-27-14)7-12(10)23-13-8-29-22(24)18(13)17/h5-7H,3-4,8-9H2,1-2H3

InChI Key

VBVHHXMUBPGWTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1C3=C4C(=NC5=CC6=C(C=C53)OCCO6)COC4=O)OCO2)OC

Origin of Product

United States

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